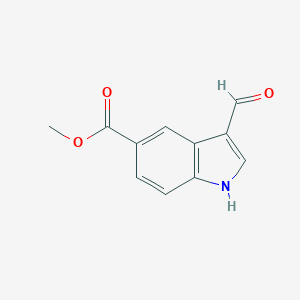

methyl 3-formyl-1H-indole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLRSYDAOVKFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599015 | |

| Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197506-83-5 | |

| Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Methyl 3-formyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of methyl 3-formyl-1H-indole-5-carboxylate, a compound of interest in medicinal chemistry and organic synthesis. The information is presented to support research and development activities.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific contexts. Below is a summary of the available data for this compound.

| Property | Value | Source |

| CAS Number | 197506-83-5 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Melting Point | 230 °C | [2] |

| Boiling Point | 404.4 ± 25.0 °C (Predicted) | [3] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | 1.27 mg/mL | [4] |

| pKa | 14.59 ± 0.30 (Predicted) | [3] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for solid organic compounds would be employed.

Determination of Melting Point

The melting point of a solid crystalline compound is a fundamental physical property used for identification and purity assessment. A common and reliable method is the capillary melting point determination.

Workflow for Capillary Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound using the capillary method.

Detailed Steps:

-

Sample Preparation: The sample of this compound should be thoroughly dried to remove any residual solvent. The dried sample is then finely powdered to ensure uniform heating. A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 1-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below its expected melting point. The heating rate is then reduced to a slow and steady 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. The melting point is reported as this range.

Determination of Solubility

Solubility is a crucial parameter for drug development and chemical synthesis, indicating the extent to which a compound dissolves in a specific solvent. A common method to determine solubility is the shake-flask method.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the solubility of a solid organic compound using the shake-flask method.

Detailed Steps:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the solution. This can take several hours to days.

-

Analysis: Once equilibrium is established, the saturated solution is carefully separated from the excess solid, typically by filtration or centrifugation. The concentration of the dissolved compound in the clear solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL or mol/L.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing specific signaling pathways or complex experimental workflows in which this compound is a key component. Therefore, the creation of a corresponding diagram is not applicable at this time. As research on this compound progresses, such information may become available.

References

An In-depth Technical Guide on the Synthesis of Methyl 3-formyl-1H-indole-5-carboxylate from Indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of methyl 3-formyl-1H-indole-5-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available precursor, indole. This document details the multi-step synthesis, including experimental protocols, quantitative data, and mechanistic insights to facilitate its application in a research and development setting.

Synthetic Strategy

The synthesis of this compound from indole is a multi-step process that strategically introduces the required functional groups onto the indole scaffold. A logical and experimentally validated approach involves three key transformations:

-

Functionalization of the Indole Benzene Ring: Direct carboxylation of indole at the C5 position is challenging. A more reliable method involves the initial bromination of indole to yield 5-bromoindole. This is followed by a Grignard reaction and subsequent carboxylation to produce indole-5-carboxylic acid.

-

Esterification: The resulting indole-5-carboxylic acid is then converted to its corresponding methyl ester, methyl 1H-indole-5-carboxylate, through a classic Fischer-Speier esterification.

-

C3-Formylation: The final step involves the introduction of a formyl group at the electron-rich C3 position of the indole ring via the Vilsmeier-Haack reaction.

The overall synthetic workflow is depicted below.

Experimental Protocols

Step 1a: Synthesis of 5-Bromo-1H-indole

This procedure involves the selective bromination of indole at the 5-position.

Materials:

-

Indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve indole (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1H-indole.

Step 1b: Synthesis of 1H-Indole-5-carboxylic Acid

This step utilizes the 5-bromoindole to form a Grignard reagent, which is then carboxylated.

Materials:

-

5-Bromo-1H-indole

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Dry ice (solid carbon dioxide)

-

2 M Hydrochloric acid

-

Diethyl ether

-

Standard laboratory glassware for Grignard reactions (flame-dried)

Procedure:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere. A crystal of iodine can be added to initiate the reaction.

-

Add a solution of 5-bromo-1H-indole (1 equivalent) in anhydrous THF dropwise to the magnesium suspension. The reaction may need gentle heating to initiate.

-

Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Carefully add crushed dry ice in small portions to the stirred Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 2 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-indole-5-carboxylic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of Methyl 1H-indole-5-carboxylate

This is a standard Fischer-Speier esterification.

Materials:

-

1H-Indole-5-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Suspend 1H-indole-5-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude methyl 1H-indole-5-carboxylate can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The Vilsmeier-Haack reaction is employed to introduce the formyl group at the C3 position. The electron-withdrawing nature of the ester at C5 may require slightly more forcing conditions than for electron-rich indoles.

Materials:

-

Methyl 1H-indole-5-carboxylate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (used as solvent and reagent) to 0 °C.

-

Slowly add phosphorus oxychloride (1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30 minutes.

-

Dissolve methyl 1H-indole-5-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Yields are indicative and may vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 5-Bromo-1H-indole | C₈H₆BrN | 196.04 | 60-80 | 89-92 |

| 1H-Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 | 50-70 | 210-213 |

| Methyl 1H-indole-5-carboxylate | C₁₀H₉NO₂ | 175.18 | 85-95 | 145-148 |

| This compound | C₁₁H₉NO₃ | 203.19 | 60-75 | 205-208 |

Reaction Mechanisms

The key transformation in this synthesis is the Vilsmeier-Haack formylation. The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. This reagent then undergoes an electrophilic aromatic substitution with the electron-rich C3 position of the indole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions for their specific laboratory settings and scale of operation.

Spectroscopic Analysis of Methyl 3-formyl-1H-indole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl 3-formyl-1H-indole-5-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: Predicted Mass Spectrometry Data

The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.06552 |

| [M+Na]⁺ | 226.04746 |

| [M-H]⁻ | 202.05096 |

| [M+NH₄]⁺ | 221.09206 |

| [M+K]⁺ | 242.02140 |

| [M+H-H₂O]⁺ | 186.05550 |

| [M]⁺ | 203.05769 |

| [M]⁻ | 203.05879 |

Data sourced from PubChem.[1]

Experimental Protocols

The following sections detail the standard methodologies for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), may be required for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe is typically used.

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a single-pulse experiment with a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrumentation: A high-field NMR spectrometer with a carbon-sensitive or broadband probe.

-

Data Acquisition:

-

A standard proton-decoupled pulse sequence (e.g., zgpg) is used to simplify the spectrum by removing C-H coupling.

-

The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening function.

-

Phase correct the spectrum.

-

Reference the chemical shift axis to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C-O stretch, aromatic C-H bends).

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

-

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL.

-

The solution should be free of non-volatile salts and buffers.

-

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap for accurate mass measurements.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

A high voltage is applied to the ESI needle, generating charged droplets that desolvate to produce gas-phase ions.

-

The ions are then guided into the mass analyzer, and their m/z values are recorded.

-

Spectra are typically acquired in both positive and negative ion modes to observe different adducts.

-

-

Data Analysis: The resulting mass spectrum will show peaks corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and other adducts. High-resolution mass spectrometry allows for the determination of the elemental formula of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound like this compound.

References

Methyl 3-formyl-1H-indole-5-carboxylate: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for methyl 3-formyl-1H-indole-5-carboxylate. Drawing upon established principles of indole chemistry and regulatory guidelines for stability testing, this document outlines the compound's potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Core Chemical Stability Profile

This compound is a moderately stable organic compound. Its stability is primarily influenced by its indole core, which is susceptible to oxidation and reactions under acidic conditions, and the ester and aldehyde functional groups, which can undergo hydrolysis. While specific quantitative stability data for this molecule is not extensively published, general knowledge of indole derivatives suggests that proper storage is crucial to maintain its purity and integrity.

General Observations:

-

Appearance: Typically a white to light pink powder. A significant change in color may indicate degradation.

-

Purity: Commercially available with purity typically ≥98%.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on general best practices for indole derivatives.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advised. | Reduces the rate of potential degradation reactions. |

| Light | Protect from light. Store in amber glass vials or other opaque containers. | Indole derivatives can be photosensitive and may degrade upon exposure to UV or visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the electron-rich indole ring. |

| Moisture | Keep container tightly sealed. Avoid moisture. | Prevents hydrolysis of the methyl ester group. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | The indole nucleus can react with these substances, leading to degradation and polymerization.[1] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in publicly available literature, potential degradation can be inferred from the known reactivity of the indole nucleus and its functional groups. Forced degradation studies are necessary to confirm these pathways.

Caption: Potential Degradation Pathways for the Compound.

-

Oxidation: The indole ring is electron-rich and susceptible to oxidation, which can be accelerated by air and light. This can lead to the formation of various oxidized species, potentially involving the C2 and C3 positions of the indole ring.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-formyl-1H-indole-5-carboxylic acid.

-

Acid-Catalyzed Polymerization: Strong acidic conditions can lead to protonation of the indole ring, initiating polymerization and the formation of complex colored materials.

-

Photodegradation: Exposure to UV or visible light may provide the energy to initiate degradation reactions, leading to a variety of products.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. These studies, based on ICH guidelines, intentionally stress the compound to identify likely degradation products and pathways.

Caption: Workflow for Forced Degradation Studies.

General Materials and Methods

-

Compound: this compound of known purity.

-

Solvents: HPLC-grade acetonitrile (ACN) and water.

-

Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), 3% Hydrogen peroxide (H₂O₂).

-

Instrumentation: Stability chamber, photostability chamber, calibrated pH meter, analytical balance, HPLC system with a UV/PDA detector and preferably a mass spectrometer (MS). A C18 reversed-phase column is typically suitable for indole derivatives.

Detailed Experimental Protocols

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or another suitable solvent.

1. Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

2. Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Incubate the solution at room temperature, protected from light.

-

Withdraw aliquots at various time points.

-

If necessary, quench the reaction (e.g., by dilution) before analysis.

4. Thermal Degradation:

-

Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C or 80 °C) in a stability chamber.

-

Sample at various time points (e.g., 1, 3, 7 days).

5. Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Sample at defined intervals of light exposure.

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Example HPLC Method Parameters:

-

Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer to ensure good peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the λmax). Mass spectrometry can be used for the identification of degradation products.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method would require validation for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While this compound is a relatively stable compound, its indole core and functional groups make it susceptible to degradation under specific environmental conditions. For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols is paramount to ensure the compound's integrity. The implementation of systematic forced degradation studies, as outlined in this guide, is essential for fully characterizing its stability profile, identifying potential degradation products, and developing robust, stability-indicating analytical methods. This foundational knowledge is critical for its successful application in synthesis and research.

References

An In-depth Technical Guide on the Solubility of Methyl 3-Formyl-1H-indole-5-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-formyl-1H-indole-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar molecules, indole-3-carboxaldehyde and methyl indole-5-carboxylate, to provide valuable insights into its expected solubility profile.

Introduction

This compound is a bifunctional molecule featuring an indole scaffold, a formyl group at the 3-position, and a methyl carboxylate group at the 5-position. These functional groups dictate its polarity and potential for hydrogen bonding, which are key determinants of its solubility in various organic solvents. Understanding its solubility is crucial for its use in organic synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.

Predicted Solubility Profile

Based on its structure, this compound is expected to be a polar molecule. The presence of the N-H group of the indole ring and the carbonyl oxygen of the formyl and ester groups allows for hydrogen bonding. The aromatic indole ring contributes to some nonpolar character. Therefore, it is anticipated that the compound will exhibit good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

Data Presentation: Solubility of Structurally Related Compounds

The following table summarizes the available solubility data for indole-3-carboxaldehyde and methyl indole-5-carboxylate, which serve as proxies for estimating the solubility of this compound.

| Solvent | Compound | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Indole-3-carboxaldehyde | ~30 mg/mL[1] | Soluble[2] |

| Dimethylformamide (DMF) | Indole-3-carboxaldehyde | ~30 mg/mL[1] | - |

| Ethanol | Indole-3-carboxaldehyde | - | Readily Soluble[3] |

| Methanol | Indole-3-carboxaldehyde | - | Soluble[2] |

| Methanol | Methyl indole-5-carboxylate | - | Soluble[4][5] |

| Chloroform | Methyl indole-5-carboxylate | - | Soluble[4][5] |

| Water | Indole-3-carboxaldehyde | Sparingly Soluble[1] | Slightly Soluble[3] |

| Water | Methyl indole-5-carboxylate | - | Insoluble[4][5] |

| Aqueous Buffers | Indole-3-carboxaldehyde | Sparingly Soluble[1] | - |

Experimental Protocols

A general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent is outlined below.

Objective: To determine the approximate solubility of this compound in a selection of common organic solvents at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, ethyl acetate, acetone, dichloromethane, chloroform, toluene, hexanes)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatically controlled shaker or water bath and equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

-

Calculate the solubility in units of mg/mL or mol/L.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Logical Relationship for Solubility Prediction

Caption: A diagram showing the interplay of compound and solvent properties that determine solubility.

References

The Pharmacological Potential of Methyl 3-Formyl-1H-indole-5-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole-containing compounds, methyl 3-formyl-1H-indole-5-carboxylate stands out as a particularly versatile scaffold. Its unique trifunctional nature, featuring a reactive formyl group at the 3-position, a methyl carboxylate at the 5-position, and the inherent reactivity of the indole ring, makes it an ideal starting material for the synthesis of diverse and complex molecular architectures. This technical guide delves into the significant, albeit largely untapped, potential biological activities of derivatives synthesized from this core structure, focusing on anticancer, antimicrobial, and anti-inflammatory applications. While direct biological data on this compound itself is limited, extensive research on analogous indole-3-carboxaldehyde derivatives provides a strong rationale for its exploration in drug discovery programs. This document summarizes key findings for structurally related compounds, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to guide further research and development.

General Synthetic Pathway for Derivatives

The strategic placement of the formyl group on the indole ring of this compound serves as a chemical handle for the synthesis of a multitude of derivatives. The general synthetic approach involves the condensation of the aldehyde with various nucleophiles to yield a range of pharmacologically active classes of compounds, including Schiff bases, hydrazones, chalcones, and pyrazolines.

Anticancer Activity

Derivatives of indole-3-carboxaldehydes, particularly Schiff bases and hydrazones, have demonstrated significant potential as anticancer agents. These compounds often exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Quantitative Data for Anticancer Activity of Analogous Indole Derivatives

Disclaimer: The following data is for derivatives of structurally similar indole-3-carboxaldehydes and is presented to illustrate the potential of derivatives from this compound.

| Derivative Class | Compound Structure/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | (E)-2-(((1H-indol-3-yl)methylene)amino)-5-chlorophenol | KB-3-1 | 57.7 | [1] |

| Schiff Base | 5-indolylimino derivative | KB-3-1 | 19.6 | [1] |

| Hydrazone | N'-(4-fluorobenzylidene)-1H-indole-3-carbohydrazide | MCF-7 | 7.52 ± 0.32 | [2] |

| Hydrazone | N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide | MCF-7 | 9.87 ± 0.45 | [2] |

| Hydrazone | N'-(4-bromobenzylidene)-1H-indole-3-carbohydrazide | PC-3 | 10.19 ± 0.52 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Hydrazone and chalcone derivatives of indole-3-carboxaldehydes have been reported to possess a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data for Antimicrobial Activity of Analogous Indole Derivatives

Disclaimer: The following data is for derivatives of structurally similar indole-3-carboxaldehydes and is presented to illustrate the potential of derivatives from this compound.

| Derivative Class | Compound Structure/Name | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone | 1-methylindole-3-carboxaldehyde N-phenylhydrazone | S. aureus | 12.5 | [4] |

| Hydrazone | 1-methylindole-3-carboxaldehyde N-(4-fluorophenyl)hydrazone | C. albicans | 6.25 | [4] |

| Hydrazone | 1-methylindole-3-carboxaldehyde N-(3,5-difluorophenyl)hydrazone | S. aureus | 6.25 | [4] |

| Chalcone | (E)-1-(1H-indol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | S. aureus | 15.6 | [3] |

| Chalcone | (E)-1-(1H-indol-3-yl)-3-(4-fluorophenyl)prop-2-en-1-one | E. coli | 31.25 | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well microplate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chalcones derived from indole-3-carboxaldehydes can be further cyclized to pyrazolines, a class of heterocyclic compounds known for their potent anti-inflammatory properties. These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Quantitative Data for Anti-inflammatory Activity of Analogous Pyrazoline Derivatives

Disclaimer: The following data is for pyrazoline derivatives synthesized from chalcones of structurally similar aromatic aldehydes and is presented to illustrate the potential of derivatives from this compound.

| Derivative Class | Compound Structure/Name | Assay | % Inhibition | Reference |

| Pyrazoline | 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Carrageenan-induced paw edema | 68.2 | [6] |

| Pyrazoline | 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Carrageenan-induced paw edema | 65.4 | [6] |

| Pyrazoline | 1-Acetyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Carrageenan-induced paw edema | 72.1 | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and widely used method for screening the acute anti-inflammatory activity of new compounds.[6]

Materials:

-

Wistar albino rats (150-200 g)

-

Carrageenan solution (1% w/v in normal saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the rats into groups (control, standard, and test compound groups).

-

Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

References

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial evaluation of indole-containing hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some chalcones and pyrazolines carrying morpholinophenyl moiety as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Reactions Involving the Indole Nucleus of Methyl 3-formyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical transformations involving the indole nucleus of methyl 3-formyl-1H-indole-5-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in numerous biologically active compounds. The strategic placement of a formyl group at the C3 position and a methyl carboxylate at the C5 position offers a unique reactivity profile, enabling a wide array of synthetic modifications. This document details key reactions, provides experimental protocols, and summarizes quantitative data to facilitate its use in research and drug development.

Core Reactions of the Indole Nucleus

The reactivity of the indole nucleus in this compound is influenced by the electron-withdrawing nature of both the 3-formyl and 5-carboxylate groups. These groups deactivate the pyrrole ring towards electrophilic attack and increase the acidity of the N-H proton, making N-functionalization a key reactive pathway.

N-Alkylation and N-Acylation

The nitrogen atom of the indole ring can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for diversifying the physicochemical properties of the parent molecule and are often a key step in the synthesis of bioactive compounds.

N-Alkylation: The increased acidity of the N-H proton facilitates its deprotonation with a suitable base, followed by nucleophilic attack on an alkylating agent.

N-Acylation: This reaction is commonly employed to introduce an acyl group onto the indole nitrogen, which can serve as a protective group or as a precursor for further intramolecular cyclizations.

Electrophilic Substitution on the Benzene Ring

While the pyrrole ring is deactivated, the benzene portion of the indole nucleus can undergo electrophilic substitution. The directing effects of the existing substituents will govern the position of substitution. The 3-formyl and 5-carboxylate groups are both meta-directing with respect to their positions on the benzene ring.

Reactions of the 3-Formyl Group

The aldehyde functionality at the C3 position is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds to generate α,β-unsaturated systems, which are valuable intermediates for the synthesis of various heterocyclic compounds.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the formyl group into an alkene, providing a route to vinyl-substituted indoles.

-

Reductive Amination: This reaction converts the aldehyde into an amine, offering a straightforward method for introducing nitrogen-containing functionalities.

-

Mannich Reaction: While the indole C3 position is typically the most reactive site for the Mannich reaction, the existing formyl group allows for reactions at other positions or on the formyl group itself under specific conditions.

-

Pictet-Spengler Reaction: Derivatives of the title compound, particularly those where the formyl group is reduced to a methylamine, can undergo the Pictet-Spengler reaction to form β-carboline structures, which are present in many alkaloids with significant biological activity.[1]

Quantitative Data

The following table summarizes representative quantitative data for reactions analogous to those described for this compound. Specific data for the title compound is limited in the literature; therefore, these examples serve as a guide for expected outcomes.

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| N-Acylation | 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃, xylene | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 | [2] |

| Knoevenagel Condensation | Indole-3-carboxaldehyde | Malononitrile, L-proline, ethanol | (1H-indol-3-ylmethylene)malononitrile | 96 | [No specific citation found for this yield] |

| Reductive Amination | Various ketones and aldehydes | Ammonia, Iron catalyst, H₂ | Primary amines | up to 96 | [3] |

| Nitration | N-Boc-4-chloroindole | Not specified | 3-Nitro-N-Boc-4-chloroindole | Good to excellent | [4] |

| Halogenation | 4-Quinolones | Potassium halide, PIFA/PIDA | C3-Halogenated 4-quinolones | Good to excellent | [5] |

Experimental Protocols

The following are detailed methodologies for key reactions, adapted for this compound based on established procedures for similar indole derivatives.

Protocol 1: N-Alkylation of this compound

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully evaporate the residual hexane under a stream of inert gas.

-

Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation of this compound

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Piperidine or L-proline (catalytic amount)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine or L-proline to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 60 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Add cold water to the residue to induce precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water) if further purification is needed.

Protocol 3: Reductive Amination of this compound

Materials:

-

This compound

-

Primary amine (e.g., benzylamine) or ammonium acetate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1 equivalent) in DCM or methanol, add the primary amine (1.1 equivalents) or ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents) in portions.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Derivatives of indole-3-carboxaldehyde have shown significant potential as anticancer agents by modulating key signaling pathways.[6] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

The general workflow for the synthesis and biological evaluation of derivatives of this compound in a drug discovery context is outlined below.

Caption: General experimental workflow for drug discovery using the title compound.

References

- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Discovery and Enduring Legacy of Indole-3-Carboxaldehyde Derivatives: A Technical Guide for Drug Development

A comprehensive overview of the historical milestones, synthetic methodologies, and therapeutic potential of a pivotal class of heterocyclic compounds.

Introduction

Indole-3-carboxaldehyde (I3A), a deceptively simple molecule, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery. First isolated in 1903 by Hopkins and Cole during their seminal work on tryptophan, its true potential as a versatile scaffold for therapeutic agents has been progressively unlocked over the subsequent century.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of I3A and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of key experimental protocols, a summary of their diverse biological activities supported by quantitative data, and a visualization of the critical signaling pathways they modulate.

A Historical Journey: From Discovery to Drug Scaffold

The story of indole-3-carboxaldehyde begins with its initial isolation from tryptophan digests.[1][2] However, its first chemical synthesis was achieved by Ellinger, employing the Reimer-Tiemann reaction on indole.[1][2] This marked a pivotal moment, making I3A more accessible for chemical investigation. Early studies focused on its basic chemical properties, but the latter half of the 20th century saw a burgeoning interest in the biological activities of its derivatives. Today, I3A is recognized as a "privileged scaffold," a molecular framework that is predisposed to bind to multiple biological targets, leading to a wide array of pharmacological effects.[3] These activities span anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties, making I3A derivatives a fertile ground for the development of novel therapeutics.[4]

Synthetic Methodologies: Crafting the Core and its Analogs

The synthesis of indole-3-carboxaldehyde and its derivatives has been a subject of intense investigation, leading to the development of several efficient methods. The two most prominent methods for the formylation of indole at the C-3 position are the Vilsmeier-Haack and Reimer-Tiemann reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and high-yielding method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole.[5] The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This electrophilic reagent selectively attacks the electron-rich C-3 position of the indole ring.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, which can also be applied to electron-rich heterocycles like indole.[1] The reaction typically involves the treatment of the substrate with chloroform in the presence of a strong base, such as potassium hydroxide. The reactive species is dichlorocarbene, which is generated in situ.

Synthesis of Key Derivatives

The aldehyde functional group of I3A serves as a versatile handle for the synthesis of a vast array of derivatives. Two notable classes with significant biological activity are chalcones and thiosemicarbazones.

-

Indole Chalcones: These compounds are typically synthesized via a Claisen-Schmidt condensation between indole-3-carboxaldehyde and an appropriate acetophenone in the presence of a base.[6][7]

-

Indole Thiosemicarbazones: These derivatives are readily prepared by the condensation reaction of indole-3-carboxaldehyde with a thiosemicarbazide.[8][9][10]

Quantitative Biological Activity

The therapeutic potential of indole-3-carboxaldehyde derivatives is underscored by a wealth of quantitative data from numerous biological studies. The following tables summarize the anticancer and antimicrobial activities of selected derivatives.

Table 1: Anticancer Activity of Indole-3-Carboxaldehyde Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [3] |

| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [3] |

| Amine Conjugate | 5f (structure in source) | DPPH Assay | 8 ± 0.9 | [4] |

| Amine Conjugate | 5f (structure in source) | LPO Inhibition | 7 ± 0.1 | [4] |

Table 2: Antimicrobial Activity of Indole-3-Carboxaldehyde Derivatives

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone | 1a-1j (various structures) | MRSA | 6.25 | |

| Hydrazone | 1a-1j (various structures) | S. aureus | 6.25 | |

| Semicarbazone | 1 (structure in source) | S. aureus | 100 | |

| Semicarbazone | 2 (structure in source) | S. aureus | 150 | |

| Semicarbazone | 1 (structure in source) | B. subtilis | 100 | |

| Semicarbazone | 2 (structure in source) | B. subtilis | 150 |

Signaling Pathways and Mechanisms of Action

A key mechanism through which indole-3-carboxaldehyde and its derivatives exert their biological effects is the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining mucosal homeostasis.

Upon entering the cell, I3A binds to the cytosolic AhR, which is complexed with several chaperone proteins, including Hsp90. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects include the regulation of inflammatory cytokines and enzymes involved in xenobiotic metabolism.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of indole-3-carboxaldehyde and key derivatives, as well as for the assessment of their biological activity.

Synthesis of Indole-3-carboxaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures.[11]

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), freshly distilled

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Sodium hydroxide (NaOH)

-

Round-bottom flask, dropping funnel, mechanical stirrer, ice-salt bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place freshly distilled DMF and cool the flask in an ice-salt bath.

-

Slowly add freshly distilled POCl₃ to the cooled DMF with constant stirring over a period of 30 minutes to form the Vilsmeier reagent.

-

In a separate flask, dissolve indole in DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to 35°C and stir for 1 hour.

-

Quench the reaction by carefully adding crushed ice to the reaction mixture.

-

Transfer the resulting solution to a larger flask and neutralize by the dropwise addition of a concentrated NaOH solution with vigorous stirring.

-

Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by cooling in a refrigerator to complete precipitation.

-

Collect the precipitated indole-3-carboxaldehyde by filtration, wash with cold water, and dry.

Synthesis of Indole-3-carboxaldehyde Chalcone Derivatives

This protocol is a general procedure for Claisen-Schmidt condensation.[3]

Materials:

-

Indole-3-carboxaldehyde

-

Substituted acetophenone

-

Ethanol

-

Aqueous sodium hydroxide (10-40%) or potassium hydroxide

-

Hydrochloric acid (dilute)

-

Ice

Procedure:

-

Dissolve indole-3-carboxaldehyde and the appropriate acetophenone in ethanol in a flask.

-

To this solution, add an aqueous solution of NaOH or KOH and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated chalcone derivative by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indole-3-carboxaldehyde derivative to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Indole-3-carboxaldehyde derivative to be tested

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

The Drug Discovery and Development Workflow

The journey of an indole-3-carboxaldehyde derivative from a laboratory curiosity to a clinically approved drug follows a well-defined, albeit complex and lengthy, workflow.[20][21][22][23] This process is designed to ensure the safety and efficacy of new therapeutic agents.

Conclusion

From its humble beginnings as a natural product isolate, indole-3-carboxaldehyde has evolved into a remarkably versatile and powerful scaffold in medicinal chemistry. Its rich history is a testament to the continuous quest for novel therapeutic agents. The synthetic methodologies developed for its preparation and derivatization have provided access to a vast chemical space, leading to the discovery of compounds with a broad spectrum of biological activities. As our understanding of the intricate signaling pathways it modulates, such as the Aryl Hydrocarbon Receptor pathway, deepens, so too does the potential for designing more potent and selective drug candidates. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to further explore the therapeutic promise of indole-3-carboxaldehyde derivatives and to accelerate their translation from the laboratory to the clinic.

References

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 10. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone derivatives and investigation of Antioxidant and Anticholinesterase properties [acikerisim.aku.edu.tr]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchhub.com [researchhub.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. protocols.io [protocols.io]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Drug Discovery Workflow - What is it? [vipergen.com]

- 21. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 22. intuitionlabs.ai [intuitionlabs.ai]

- 23. genemod.net [genemod.net]

Theoretical Calculations on the Electronic Structure of Methyl 3-formyl-1H-indole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic structure of methyl 3-formyl-1H-indole-5-carboxylate. This indole derivative is of significant interest in medicinal chemistry, and understanding its electronic properties through computational methods is crucial for predicting its reactivity, stability, and potential biological activity. This document outlines the standard computational methodologies, presents expected quantitative data in a structured format, and visualizes the workflow for such theoretical studies.

Introduction

Indole-based compounds are a prominent class of heterocyclic molecules with a wide range of pharmacological activities. This compound, a bifunctionalized indole, presents a unique electronic profile due to the presence of both an electron-withdrawing formyl group at the C3 position and a carboxylate group at the C5 position. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate electronic characteristics of such molecules. These computational studies provide valuable insights into the molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and vibrational frequencies, which collectively inform the molecule's reactivity and potential for intermolecular interactions.

Computational Methodology

The following section details a robust and widely adopted protocol for the theoretical investigation of the electronic structure of indole derivatives. This methodology is based on established practices in computational chemistry for achieving a balance between accuracy and computational cost.

Geometry Optimization

The initial step involves the optimization of the molecular geometry. The three-dimensional structure of this compound is constructed using molecular modeling software. The geometry is then optimized to find the lowest energy conformation.

-

Method: Density Functional Theory (DFT) is the recommended method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice for organic molecules. For more refined calculations, especially for excited states or non-covalent interactions, long-range corrected functionals like CAM-B3LYP or dispersion-corrected functionals like M06-2X can be employed.[1]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational efficiency.[1] This set includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Solvent Effects: To simulate a more realistic biological environment, solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM). Water or other relevant organic solvents can be modeled.[1]

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to better match experimental data.[1]

Electronic Structure Analysis

With the optimized geometry, a detailed analysis of the electronic structure is conducted.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[2][3] A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[3] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[4]

Data Presentation

The following tables summarize the expected quantitative data from the theoretical calculations on this compound, based on the methodologies described above.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-C3 | ~1.38 Å |

| C3-C(formyl) | ~1.48 Å | |

| C5-C(carboxyl) | ~1.49 Å | |

| N1-H | ~1.01 Å | |

| Bond Angle | C2-C3-C(formyl) | ~128° |

| C4-C5-C(carboxyl) | ~121° | |

| Dihedral Angle | C2-C3-C(formyl)-O | ~180° |

Table 2: Calculated Electronic Properties

| Property | Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

| Dipole Moment | ~ 3.5 D |

Table 3: Calculated Vibrational Frequencies (Selected)

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Description |

| ν(N-H) | ~3450 | N-H stretching |

| ν(C=O, formyl) | ~1680 | Carbonyl stretching (formyl) |

| ν(C=O, ester) | ~1710 | Carbonyl stretching (ester) |

| ν(C=C, aromatic) | ~1580-1620 | Aromatic C=C stretching |

Visualization of Workflows and Concepts

Graphical representations of the computational workflow and key concepts are provided below using the Graphviz DOT language.

Caption: Computational workflow for the electronic structure analysis.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Conclusion

The theoretical investigation of this compound's electronic structure provides a foundational understanding of its chemical behavior. By employing Density Functional Theory, researchers can obtain reliable data on its geometry, stability, and reactivity. The HOMO-LUMO energy gap serves as a key indicator of its kinetic stability, while the Molecular Electrostatic Potential map reveals sites susceptible to intermolecular interactions, which is invaluable for drug design and development. The methodologies and expected data presented in this guide offer a robust framework for the computational characterization of this and similar indole derivatives, thereby accelerating the discovery of new therapeutic agents.

References

Technical Guide: Safety and Handling Precautions for Methyl 3-formyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for methyl 3-formyl-1H-indole-5-carboxylate (CAS No. 197506-83-5). The information herein is compiled from available safety data sheets (SDS) of the compound and its structural analogs, intended to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is an indole derivative used as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.[1][2]

| Property | Value | Source |

| CAS Number | 197506-83-5 | [1][3][4][5][6] |

| Molecular Formula | C₁₁H₉NO₃ | [1][3][4] |